molecular formula C18H20N4OS B2731165 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide CAS No. 2034229-36-0

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2731165
CAS No.: 2034229-36-0
M. Wt: 340.45
InChI Key: KKCWXBOXNPDSMX-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide is a synthetic organic compound that features a triazole ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Attachment of the Benzamide Group: This step might involve the reaction of an amine with a benzoyl chloride derivative.

    Incorporation of the Thiophene Ring: This could be done through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the benzamide group would yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a pharmacological tool.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide would depend on its specific biological target. Generally, compounds with triazole and benzamide groups can interact with enzymes or receptors, modulating their activity. The thiophene ring might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(phenyl)benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide may impart unique electronic properties and biological activities compared to its analogs with phenyl or pyridine rings.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13(2)16(12-22-10-9-19-21-22)20-18(23)15-7-5-14(6-8-15)17-4-3-11-24-17/h3-11,13,16H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCWXBOXNPDSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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